3-(Bromomethyl)thiophene-2-carbonitrile 3-(Bromomethyl)thiophene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 99708-88-0
VCID: VC5199762
InChI: InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2
SMILES: C1=CSC(=C1CBr)C#N
Molecular Formula: C6H4BrNS
Molecular Weight: 202.07

3-(Bromomethyl)thiophene-2-carbonitrile

CAS No.: 99708-88-0

Cat. No.: VC5199762

Molecular Formula: C6H4BrNS

Molecular Weight: 202.07

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)thiophene-2-carbonitrile - 99708-88-0

Specification

CAS No. 99708-88-0
Molecular Formula C6H4BrNS
Molecular Weight 202.07
IUPAC Name 3-(bromomethyl)thiophene-2-carbonitrile
Standard InChI InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2
Standard InChI Key XUWKRXZHYHXSBI-UHFFFAOYSA-N
SMILES C1=CSC(=C1CBr)C#N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 3-(bromomethyl)thiophene-2-carbonitrile centers on a five-membered thiophene ring, a sulfur-containing heterocycle, substituted with a bromomethyl (-CH₂Br) group at the 3-position and a carbonitrile (-CN) group at the 2-position. This configuration imparts significant electrophilicity, enabling diverse reactivity patterns.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₆H₄BrNS
Molecular Weight202.07 g/mol
Functional GroupsBromomethyl, Carbonitrile
Ring SystemThiophene (C₄H₃S)
Electrophilic SitesC-3 (Br), C-2 (CN)
SMILES NotationBrCc1sc(C#N)cc1

The bromomethyl group acts as a potent leaving group, facilitating nucleophilic substitution reactions, while the electron-withdrawing nitrile group enhances the ring’s electrophilic character . Computational studies predict a planar thiophene ring with bond angles and lengths consistent with aromatic stabilization, though experimental crystallographic data remain limited .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(bromomethyl)thiophene-2-carbonitrile involves two sequential steps:

  • Bromination: 3-Methylthiophene undergoes radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in CCl₄). Notably, the absence of benzoyl peroxide minimizes undesired side reactions.

  • Cyanation: The brominated intermediate is treated with a cyanide source (e.g., CuCN or NaCN) to introduce the nitrile group at the 2-position.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, CCl₄, 70°C, 6 h85–90≥98
CyanationCuCN, DMF, 120°C, 12 h75–80≥95

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as fractional distillation and recrystallization, ensure high-purity batches (>99%) suitable for pharmaceutical applications .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium azide yields 3-(azidomethyl)thiophene-2-carbonitrile, a precursor for click chemistry .

C6H4BrNS+NaN3C6H4N3S+NaBr\text{C}_6\text{H}_4\text{BrNS} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_4\text{N}_3\text{S} + \text{NaBr}

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the thiophene ring to sulfoxides or sulfones, altering electronic properties for material science applications .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitrile to an amine, enabling access to amino-thiophene derivatives.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitating the synthesis of biaryl thiophenes for organic electronics .

Applications in Research and Industry

Table 3: Key Applications by Field

FieldApplication ExampleSignificance
Organic SynthesisBuilding block for pharmaceuticalsEnables modular drug design
Material ScienceOrganic semiconductorsEnhances charge transport in OLEDs
Medicinal ChemistryAntimicrobial agentsInhibits bacterial cell wall synthesis
Industrial ChemistrySpecialty chemical intermediatesStreamlines bulk production processes

Pharmaceutical Intermediates

3-(Bromomethyl)thiophene-2-carbonitrile serves as a precursor to kinase inhibitors and antiviral agents. For instance, its coupling with purine derivatives yields compounds under investigation for anticancer activity .

Advanced Materials

Incorporation into polythiophene polymers improves conductivity in organic thin-film transistors (OTFTs). Recent studies report a 30% increase in hole mobility compared to unsubstituted analogs .

Comparative Analysis with Structural Analogues

Table 4: Comparison of Thiophene Derivatives

CompoundFunctional GroupsReactivity ProfileKey Application
3-(Bromomethyl)thiophene-2-carbonitrile-CH₂Br, -CNHigh electrophilicityDrug intermediates
2-Thiophenecarbonitrile-CNModerate reactivityPolymer synthesis
5-(Bromomethyl)thiophene-2-carbonitrile-CH₂Br (C-5), -CNReduced steric hindranceCatalysis studies

The 3-substituted isomer exhibits superior reactivity in substitution reactions compared to its 5-substituted counterpart due to steric and electronic factors .

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